

N-Dansyl 1,3-diaminopropane-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Dansyl 1,3-diaminopropane-d6*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of **N-Dansyl 1,3-diaminopropane-d6**, a deuterated derivative of dansyl chloride, widely utilized as an internal standard in quantitative analytical methodologies.

Core Chemical Properties

N-Dansyl 1,3-diaminopropane-d6 is primarily recognized for its role as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analysis.^[1] Its physical and chemical properties are pivotal to its function, though specific quantitative data such as melting and boiling points are not readily available in public literature, likely due to its specialized application.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₅ D ₆ N ₃ O ₂ S	[1]
Molecular Weight	313.45 g/mol	[1]
Physical State	Solid (presumed)	Inferred from Dansyl Chloride[2]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide; sparingly soluble in aqueous buffers.[2]	General for Dansyl Chloride
Storage	Store at -20°C for long-term stability.[2]	General for Dansyl Chloride
Stability	Dansylated amines should be protected from light to prevent photodegradation.[3] Excess dansyl chloride should be quenched after reaction to prevent degradation of the derivative.[3]	General for Dansylated Amines

Applications in Quantitative Analysis

The primary application of **N-Dansyl 1,3-diaminopropane-d6** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of biogenic amines and polyamines.[4][5] The incorporation of six deuterium atoms provides a distinct mass shift from the non-deuterated analyte, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.[6]

Experimental Protocols

While a specific protocol for **N-Dansyl 1,3-diaminopropane-d6** is not publicly available, the following is a representative experimental protocol for the derivatization and quantification of polyamines in a biological sample using a deuterated dansyl-amine internal standard, based on established methodologies.[7][8]

Objective: To quantify the concentration of polyamines (e.g., putrescine, spermidine, spermine) in a biological sample using LC-MS/MS with **N-Dansyl 1,3-diaminopropane-d6** as an internal standard.

Materials:

- Biological sample (e.g., red blood cells)[\[7\]](#)
- **N-Dansyl 1,3-diaminopropane-d6** (Internal Standard)
- Dansyl chloride solution (e.g., 10 mg/mL in acetone)
- Sodium carbonate/bicarbonate buffer (e.g., 0.5 M, pH 9.5)
- Quenching solution (e.g., 1 M methylamine in water)
- Perchloric acid (e.g., 0.6 M)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)

Procedure:

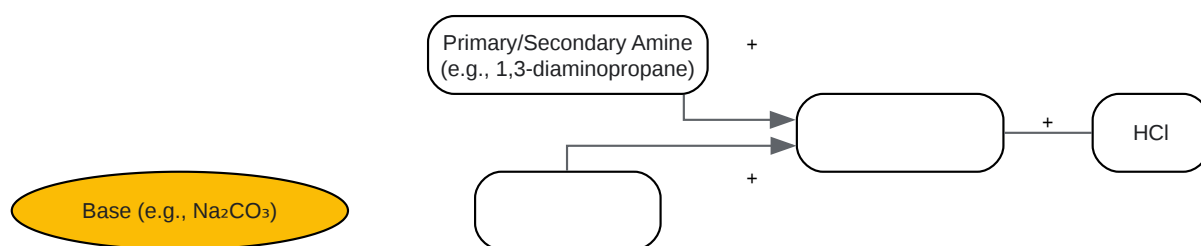
- Sample Preparation:
 - Homogenize the biological sample.
 - To 100 μ L of the homogenate, add 10 μ L of a known concentration of **N-Dansyl 1,3-diaminopropane-d6** solution.
 - Add 200 μ L of cold perchloric acid to precipitate proteins.
 - Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Collect the supernatant.

- Derivatization:
 - To 50 μ L of the supernatant, add 100 μ L of sodium carbonate/bicarbonate buffer.
 - Add 100 μ L of dansyl chloride solution.
 - Vortex and incubate at 60°C for 30 minutes in the dark.
- Quenching:
 - Add 50 μ L of quenching solution to consume excess dansyl chloride.
 - Vortex and incubate for 10 minutes at room temperature.
- Extraction:
 - Add 500 μ L of a suitable organic solvent (e.g., ethyl acetate) to extract the dansylated amines.
 - Vortex and centrifuge to separate the phases.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution and LC-MS/MS Analysis:
 - Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
 - Inject an appropriate volume (e.g., 10 μ L) into the LC-MS/MS system.
 - Separate the analytes using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
 - Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each native polyamine and the deuterated internal standard.

- Quantification:
 - Construct a calibration curve using known concentrations of the non-deuterated polyamine standards derivatized in the same manner.
 - Calculate the ratio of the peak area of each analyte to the peak area of the internal standard (**N-Dansyl 1,3-diaminopropane-d6**).
 - Determine the concentration of the unknown samples from the calibration curve.

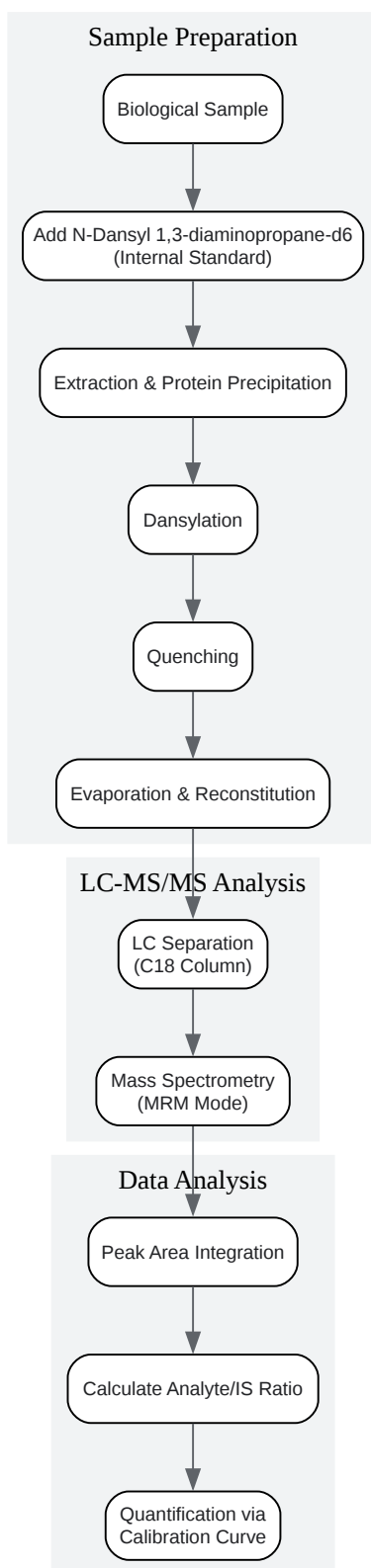
Visualizations

The following diagrams illustrate the key processes involved in the application of **N-Dansyl 1,3-diaminopropane-d6**.



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Figure 1. Derivatization of an amine with dansyl chloride.



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Figure 2. Workflow for quantitative analysis using a deuterated internal standard.

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